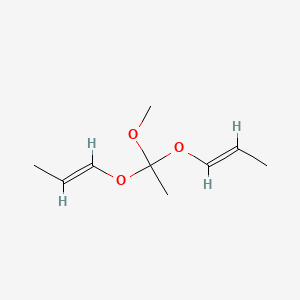
(E,E)-Di-1-propenyl methyl orthoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E,E)-Di-1-propenyl methyl orthoacetate is an organic compound characterized by its unique structure, which includes two propenyl groups and a methyl orthoacetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-Di-1-propenyl methyl orthoacetate typically involves the reaction of propenyl alcohol with methyl orthoacetate under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(E,E)-Di-1-propenyl methyl orthoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The propenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
(E,E)-Di-1-propenyl methyl orthoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and pharmacological properties is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (E,E)-Di-1-propenyl methyl orthoacetate exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as a substrate for certain enzymes, leading to the formation of biologically active metabolites. The exact pathways and targets can vary depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl acetal
- Dimethyl acetal
- Vinyl acetate
Uniqueness
(E,E)-Di-1-propenyl methyl orthoacetate is unique due to its specific structural features, which confer distinct reactivity and properties. Compared to similar compounds, it may offer advantages in terms of selectivity and efficiency in certain chemical reactions.
Eigenschaften
CAS-Nummer |
66178-23-2 |
|---|---|
Molekularformel |
C9H16O3 |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
(E)-1-[1-methoxy-1-[(E)-prop-1-enoxy]ethoxy]prop-1-ene |
InChI |
InChI=1S/C9H16O3/c1-5-7-11-9(3,10-4)12-8-6-2/h5-8H,1-4H3/b7-5+,8-6+ |
InChI-Schlüssel |
OKCRPXLGUMMWRB-KQQUZDAGSA-N |
Isomerische SMILES |
C/C=C/OC(O/C=C/C)(OC)C |
Kanonische SMILES |
CC=COC(C)(OC)OC=CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


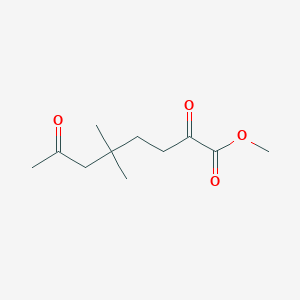


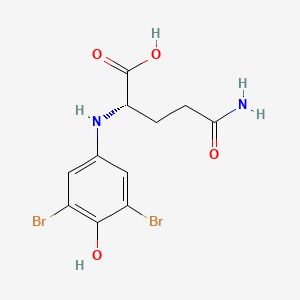
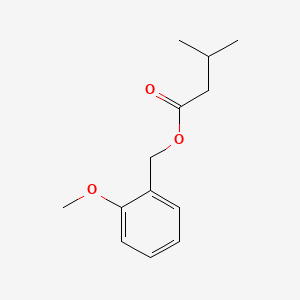
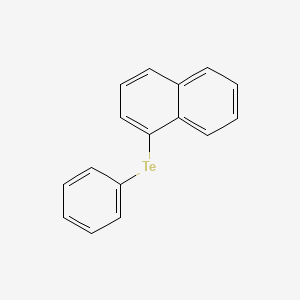
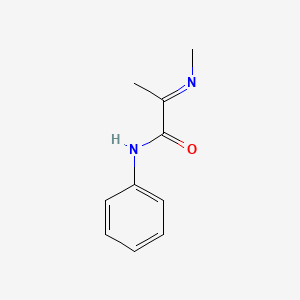

![N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-alanyl-L-alanine](/img/structure/B14479049.png)
![zinc;[4-[bis[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;tetrachloride](/img/structure/B14479057.png)

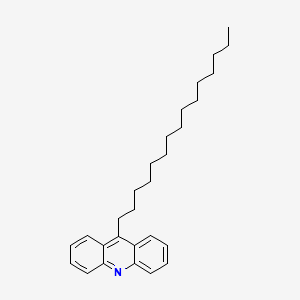

![2-(4-Nitrophenyl)benzo[H]chromen-4-one](/img/structure/B14479081.png)
